molecular formula C9H16O B13210315 2-(But-3-en-1-yl)cyclopentan-1-ol

2-(But-3-en-1-yl)cyclopentan-1-ol

Cat. No.: B13210315
M. Wt: 140.22 g/mol
InChI Key: JGWISPYQYHUNPS-UHFFFAOYSA-N
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Description

2-(But-3-en-1-yl)cyclopentan-1-ol is a bicyclic secondary alcohol characterized by a cyclopentanol core substituted with a but-3-en-1-yl group at the 2-position. Its molecular formula is C₉H₁₆O, with a molecular weight of 140.23 g/mol. The compound features two key functional groups: a hydroxyl group on the cyclopentane ring and an unsaturated butenyl side chain. This combination of rigidity (from the cyclopentane ring) and unsaturation (from the alkene) imparts unique reactivity, making it a versatile intermediate in organic synthesis. Potential applications include fragrance development, polymer precursors, and natural product synthesis .

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-but-3-enylcyclopentan-1-ol

InChI

InChI=1S/C9H16O/c1-2-3-5-8-6-4-7-9(8)10/h2,8-10H,1,3-7H2

InChI Key

JGWISPYQYHUNPS-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with but-3-en-1-ylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:

    Formation of the Grignard Reagent: But-3-en-1-yl bromide is reacted with magnesium in anhydrous ether to form but-3-en-1-ylmagnesium bromide.

    Addition to Cyclopentanone: The Grignard reagent is then added to cyclopentanone, resulting in the formation of the desired alcohol after hydrolysis.

Industrial Production Methods

This includes the use of large-scale reactors for the Grignard reaction and subsequent purification steps such as distillation or recrystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

Scientific Research Applications

2-(But-3-en-1-yl)cyclopentan-1-ol is a compound with a cyclopentanol structure and has applications in scientific research, including use as an intermediate in synthesizing complex organic molecules, and is studied for its potential biological activity and interactions with various biomolecules. It is also investigated for potential therapeutic properties and as a precursor for drug development, as well as in the development of new materials and chemical processes.

Scientific Research Applications

  • Chemistry this compound is used as an intermediate in synthesizing more complex organic molecules. The synthesis of this compound typically involves the reaction of cyclopentanone with but-3-en-1-ylmagnesium bromide (a Grignard reagent) under anhydrous conditions.
  • Biology It is studied for its potential biological activity and interactions with various biomolecules. A study examined the antimicrobial effects of several derivatives of cyclopentanol compounds, and found that modifications to the side chains significantly enhanced antimicrobial activity against resistant strains of bacteria and fungi, indicating potential applications in developing new antimicrobial agents.
  • Medicine It is investigated for its potential therapeutic properties and as a precursor for drug development. In vitro studies conducted on various cancer cell lines revealed that this compound not only inhibited cell proliferation but also induced apoptosis in MCF-7 cells. The mechanism was linked to the activation of caspase pathways, which are critical in programmed cell death.
  • Industry It is utilized in the development of new materials and chemical processes.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3. The major product formed is 2-(But-3-en-1-yl)cyclopentanone.
  • Reduction The compound can be reduced to form the corresponding alkane. Reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 or hydrogen gas H2H_2 in the presence of a catalyst can be used. The major product formed is 2-(But-3-en-1-yl)cyclopentane.
  • Substitution The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. Reagents like thionyl chloride SOCl2SOCl_2 or phosphorus tribromide PBr3PBr_3 can be used to replace the hydroxyl group with a halogen. The major products formed are 2-(But-3-en-1-yl)cyclopentyl chloride or bromide.

Mechanism of Action

The mechanism of action of 2-(But-3-en-1-yl)cyclopentan-1-ol depends on its specific applicationThese interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Synthesis Method
This compound (Target) C₉H₁₆O 140.23 Cyclopentanol, terminal alkene Fragrance intermediates, radical cyclization substrates Alkenoxyl radical cyclization
2-(Prop-2-en-1-yl)cyclopentan-1-ol C₈H₁₄O 126.19 Cyclopentanol, shorter alkene Tetrahydrofuran derivative synthesis Propene-based alkylation
2-(3-Methylbut-2-en-1-yl)cyclopentan-1-ol C₁₀H₁₈O 154.25 Branched alkene, cyclopentanol Terpene analogs, steric hindrance studies Prenyl group coupling
2-(But-3-en-1-yl)isoindoline-1,3-dione C₁₂H₁₁NO₂ 201.22 Isoindoline-dione, alkene High thermal stability, polymer additives Phthalimide alkylation
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 Cyclopentanol, amine CNS drug candidates, agrochemicals Reductive amination
2-(3-Bromofuran-2-yl)cyclopentan-1-ol C₉H₁₁BrO₂ 231.09 Brominated furan, cyclopentanol Electrophilic reactivity, agrochemicals Halogenation/Suzuki coupling

Structural and Functional Group Comparisons

  • Alkene Chain Length and Branching: The target compound’s butenyl side chain provides greater conformational flexibility compared to 2-(prop-2-en-1-yl)cyclopentan-1-ol. However, the branched 3-methylbutenyl analog introduces steric hindrance, slowing nucleophilic attacks at the cyclopentanol hydroxyl group .
  • Heteroatom Substitution: Replacement of the alkene with an amine (as in 1-(1-aminobutan-2-yl)cyclopentan-1-ol) increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media—a critical factor for pharmaceutical bioavailability .
  • Aromatic vs. Aliphatic Systems : The brominated furan derivative (2-(3-bromofuran-2-yl)cyclopentan-1-ol) exhibits electrophilic aromatic substitution reactivity, unlike the purely aliphatic target compound. This makes it suitable for cross-coupling reactions in agrochemical synthesis .

Biological Activity

2-(But-3-en-1-yl)cyclopentan-1-ol, a compound with a unique cyclopentanol structure, has garnered attention in recent years due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties.

Chemical Structure

The molecular formula of this compound is C10_{10}H16_{16}O, featuring a cyclopentanol ring substituted with a butenyl group. This structural configuration is crucial for its interaction with biological systems.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound exhibited significant inhibition against various bacterial strains.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

The mechanism of action appears to involve disruption of microbial cell membranes, although further studies are needed to elucidate the exact pathways involved.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound demonstrated cytotoxic effects, particularly against breast cancer (MCF-7) and liver cancer (HepG2) cells.

Cell Line IC50_{50} (µg/mL) Reference
MCF-725
HepG230
PC3 (prostate cancer)45

The cytotoxicity was assessed using the MTT assay, revealing that the compound's effectiveness is dose-dependent. Notably, the selectivity index indicates that while it is effective against cancer cells, it exhibits lower toxicity towards normal cells.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The results indicated a moderate antioxidant activity, suggesting its potential role in mitigating oxidative stress.

Concentration (µg/mL) DPPH Scavenging (%)
5045
10065
20085

These findings suggest that the compound can act as an electron donor, neutralizing free radicals and thereby protecting cellular components from oxidative damage.

Study on Antimicrobial Properties

A recent study examined the antimicrobial effects of several derivatives of cyclopentanol compounds, including this compound. The study found that modifications to the side chains significantly enhanced antimicrobial activity against resistant strains of bacteria and fungi, indicating potential applications in developing new antimicrobial agents .

Study on Anticancer Effects

In vitro studies conducted on various cancer cell lines revealed that this compound not only inhibited cell proliferation but also induced apoptosis in MCF-7 cells. The mechanism was linked to the activation of caspase pathways, which are critical in programmed cell death .

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